1-(4-Chloro-2-methylphenyl)-3-hydroxycyclobutane-1-carboxylic acid
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Overview
Description
1-(4-Chloro-2-methylphenyl)-3-hydroxycyclobutane-1-carboxylic acid is an organic compound with a unique structure that includes a cyclobutane ring substituted with a hydroxy group and a carboxylic acid group The presence of the 4-chloro-2-methylphenyl group adds to its distinct chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chloro-2-methylphenyl)-3-hydroxycyclobutane-1-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-chloro-2-methylphenyl derivatives with cyclobutane intermediates, followed by the introduction of hydroxy and carboxylic acid groups through subsequent reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and quality of the product.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chloro-2-methylphenyl)-3-hydroxycyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The chloro group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones, while reduction of the carboxylic acid group may produce alcohols.
Scientific Research Applications
1-(4-Chloro-2-methylphenyl)-3-hydroxycyclobutane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Chloro-2-methylphenyl)-3-hydroxycyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxy and carboxylic acid groups can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity. The chloro group may also play a role in modulating the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
- 1-(4-Chlorophenyl)-3-hydroxycyclobutane-1-carboxylic acid
- 1-(4-Methylphenyl)-3-hydroxycyclobutane-1-carboxylic acid
- 1-(4-Chloro-2-methylphenyl)-3-oxocyclobutane-1-carboxylic acid
Uniqueness: 1-(4-Chloro-2-methylphenyl)-3-hydroxycyclobutane-1-carboxylic acid is unique due to the combination of its substituents, which confer distinct chemical and physical properties. The presence of both chloro and methyl groups on the phenyl ring, along with the hydroxy and carboxylic acid groups on the cyclobutane ring, makes it a versatile compound for various applications.
Properties
Molecular Formula |
C12H13ClO3 |
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Molecular Weight |
240.68 g/mol |
IUPAC Name |
1-(4-chloro-2-methylphenyl)-3-hydroxycyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C12H13ClO3/c1-7-4-8(13)2-3-10(7)12(11(15)16)5-9(14)6-12/h2-4,9,14H,5-6H2,1H3,(H,15,16) |
InChI Key |
FCGOCEQEISGHGN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)C2(CC(C2)O)C(=O)O |
Origin of Product |
United States |
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